molecular formula C16H14N2O3S B2978817 N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide CAS No. 339016-87-4

N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide

Cat. No. B2978817
CAS RN: 339016-87-4
M. Wt: 314.36
InChI Key: RVEKYSOEPDYESP-UHFFFAOYSA-N
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Description

“N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide” is a chemical compound with diverse applications in scientific research. It is related to the class of compounds known as oxazoles, which are important heterocyclic nuclei having a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of oxazole derivatives often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols has been established using a boronic acid catalyst .


Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .


Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives are diverse and depend on the specific derivative and conditions. For instance, the synthesis of certain oxazole derivatives has been carried out and assessed as transthyretin (TTR) amyloid fibril inhibitors .


Physical And Chemical Properties Analysis

Oxazoles are stable liquids at room temperature with a boiling point of 69 °C . The physical and chemical properties of specific oxazole derivatives, such as “this compound”, would depend on their specific molecular structure.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Benzenesulfonamides, including compounds with similar structures to N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide, have been studied for their potent inhibition of carbonic anhydrases (CAs), which are enzymes involved in critical physiological processes. For instance, compounds containing phenyl-1,2,3-triazole moieties have shown significant inhibition activity against human carbonic anhydrase isoforms, contributing to research in intraocular pressure management and potential glaucoma treatments (Nocentini et al., 2016).

Anticancer Properties

Research into benzenesulfonamide derivatives has also extended to exploring their anticancer properties. Novel benzenesulfonamides have been synthesized and evaluated for their ability to inhibit kynurenine 3-hydroxylase, a pathway implicated in cancer progression. These studies have found certain derivatives to be effective in blocking this enzyme, opening avenues for cancer therapy research (Röver et al., 1997).

Anti-inflammatory and Analgesic Effects

A series of benzenesulfonamide derivatives has been synthesized and tested for anti-inflammatory and analgesic effects, showing promising results as potential therapeutic agents. This research highlights the diverse pharmaceutical applications of these compounds beyond their well-known roles as enzyme inhibitors (Küçükgüzel et al., 2013).

Antimicrobial and Anti-HIV Activity

Further extending the scope of research, some benzenesulfonamide compounds have been evaluated for their antimicrobial and anti-HIV activities, demonstrating the potential for these substances to contribute to the development of new treatments for infectious diseases (Iqbal et al., 2006).

Molecular Structure and Conformation Studies

Understanding the molecular structure and conformation of benzenesulfonamides, including those structurally related to this compound, is crucial for their application in drug design and development. Rotational spectroscopy studies have provided insights into the conformations of these molecules, informing their interactions with biological targets (Vigorito et al., 2022).

Safety and Hazards

The safety and hazards associated with oxazole derivatives would depend on the specific derivative. It’s important to refer to the appropriate Material Safety Data Sheet (MSDS) for detailed information. For instance, certain benzoxazole derivatives have been found to have antimicrobial activity, which could potentially pose hazards under certain conditions .

Future Directions

The future directions in the research of oxazole derivatives are promising. Given their wide spectrum of biological activities, researchers around the globe continue to synthesize various oxazole derivatives and screen them for various biological activities . The development of new synthesis methods and the discovery of new biological activities are areas of ongoing research .

properties

IUPAC Name

N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c19-22(20,15-9-5-2-6-10-15)17-12-14-11-16(18-21-14)13-7-3-1-4-8-13/h1-11,17H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEKYSOEPDYESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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